

Improving the translational relevance of NDI-101150 preclinical data

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Compound of Interest

Compound Name: NDI-101150

Cat. No.: B15613597

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Technical Support Center: NDI-101150 Preclinical Research

This technical support center provides researchers, scientists, and drug development professionals with essential information for understanding and translating the preclinical data of **NDI-101150**, a novel, oral, highly selective small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **NDI-101150**?

A1: **NDI-101150** is a potent and selective inhibitor of HPK1, a serine/threonine kinase that negatively regulates immune cell function.^{[1][2][3]} By inhibiting HPK1, **NDI-101150** reactivates the anti-tumor activity of T-cells, B-cells, and dendritic cells (DCs).^{[1][3]} This leads to enhanced immune cell function and a broad anti-tumor immune response.^{[4][5][6]}

Q2: What are the key preclinical in vitro effects of **NDI-101150** on different immune cell types?

A2: Preclinical in vitro studies have demonstrated that **NDI-101150** dose-dependently activates multiple primary human immune cells.^[4] Specifically, it has been shown to:

- T-cells: Increase the secretion of pro-inflammatory cytokines such as IL-2 and IFN- γ in human CD8⁺ and CD4⁺ T-cells.^{[7][8]} It can also overcome tumor-mediated suppression of

effector T-cells.[4]

- B-cells: Increase IgG antibody secretion in CD19+ B-cells.[4]
- Dendritic Cells (DCs): Enhance the antigen presentation capacity of CD11C+ DCs.[4]

Q3: What is the evidence for the in vivo anti-tumor efficacy of **NDI-101150** in preclinical models?

A3: In murine syngeneic tumor models, once-daily oral administration of **NDI-101150** has shown significant tumor growth inhibition (TGI). For instance, in the CT26 and EMT-6 models, TGI was 50% and 85%, respectively.[4] Notably, in the EMT-6 model, 7 out of 10 mice treated with **NDI-101150** experienced complete tumor regressions.[4] Furthermore, these mice demonstrated a robust immune memory response, completely rejecting tumor growth upon re-challenge.[4][5]

Q4: What is the selectivity profile of **NDI-101150**?

A4: **NDI-101150** is a highly selective HPK1 inhibitor. It has demonstrated a single-digit nanomolar enzymatic IC₅₀ potency for HPK1 and over 300-fold selectivity against other MAP4K family kinases.[4]

Q5: How does **NDI-101150** affect the tumor microenvironment?

A5: Analysis of on-treatment tumor biopsies from a phase 1/2 clinical trial in patients with renal cell carcinoma (RCC) showed an increased infiltration of activated CD8+ T-cells and dendritic cells compared to archival biopsies.[1][2][3][9] This aligns with the proposed mechanism of action and preclinical findings.

Troubleshooting Guide

Problem 1: Inconsistent T-cell activation results in in vitro assays.

- Possible Cause 1: Suboptimal **NDI-101150** concentration.
 - Solution: Perform a dose-response experiment to determine the optimal concentration of **NDI-101150** for your specific T-cell population and stimulation conditions. Preclinical data shows dose-dependent activation.[4]

- Possible Cause 2: T-cell exhaustion.
 - Solution: Ensure T-cells are not over-stimulated prior to or during the experiment. **NDI-101150** has been shown to reinvigorate exhausted T-cells, but the baseline state of the cells is crucial.[\[5\]](#)[\[10\]](#)
- Possible Cause 3: Immunosuppressive factors in the culture medium.
 - Solution: Be aware of and control for immunosuppressive factors like TGF- β , PGE2, and adenosine in your culture medium, as these can impact T-cell activation. **NDI-101150** has been shown to overcome the effects of these factors.[\[5\]](#)[\[10\]](#)

Problem 2: Lack of significant tumor growth inhibition in a syngeneic mouse model.

- Possible Cause 1: Inappropriate mouse model.
 - Solution: The anti-tumor activity of **NDI-101150** is immune-mediated. Ensure you are using a syngeneic model with a competent immune system. The compound did not show anti-tumor activity in the EMT-6 xenograft model, which lacks a fully functional immune system.[\[7\]](#)
- Possible Cause 2: Dosing regimen.
 - Solution: The preclinical studies that showed significant efficacy used once-daily oral administration of **NDI-101150** at doses like 75 mg/kg.[\[5\]](#)[\[7\]](#) Review your dosing regimen to ensure it aligns with effective preclinical protocols.
- Possible Cause 3: Tumor burden at the start of treatment.
 - Solution: In the reported preclinical studies, treatment was initiated after palpable tumors were established.[\[5\]](#) Very high tumor burdens might be more difficult to control. Consider the timing of treatment initiation in your experimental design.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of **NDI-101150**

Parameter	Value	Reference
HPK1 Enzymatic IC50	Single-digit nanomolar	[4]
Selectivity vs. MAP4K family kinases	>300-fold	[4]
hERG IC50	2800 nM	[7]

Table 2: In Vivo Anti-Tumor Efficacy of **NDI-101150** in Syngeneic Mouse Models

Model	Treatment	Tumor Growth Inhibition (TGI)	Complete Regressions	Immune Memory Response	Reference
CT26	NDI-101150	50%	Not Reported	Not Reported	[4]
EMT-6	NDI-101150	70-85%	7/10 mice	100% rejection on re-challenge	[4] [5]
EMT-6	anti-PD-1 antibody	Not Reported	1/10 mice	Not Reported	[4]

Table 3: Pharmacokinetic Properties of **NDI-101150**

Species	Half-life (t _{1/2})	Reference
Mice	1.1 h	[7]
Rats	3.0 h	[7]
Monkeys	6.1 h	[7]
Dogs	6.8 h	[7]

Experimental Protocols

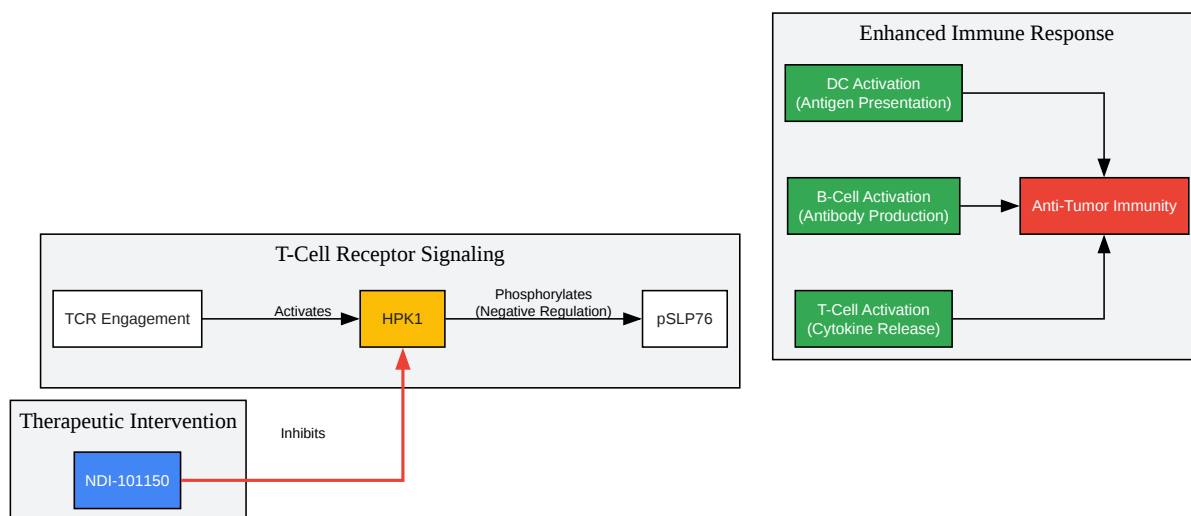
Protocol 1: In Vitro T-Cell Activation Assay

- Cell Preparation: Purify CD4+ and CD8+ T-cells from human donors.
- Stimulation: Stimulate the purified T-cells with anti-CD3/CD28 antibodies.
- Treatment: Concurrently treat the cells with varying concentrations of **NDI-101150**.
- Analysis: After a suitable incubation period (e.g., 24-72 hours), collect the supernatant and measure the production of cytokines such as IL-2 and IFN- γ using a multiplex immunoassay (e.g., Meso Scale Discovery).
- Reference: This protocol is based on the methodology described in preclinical studies of **NDI-101150**.[\[6\]](#)

Protocol 2: Syngeneic Mouse Tumor Model Efficacy Study

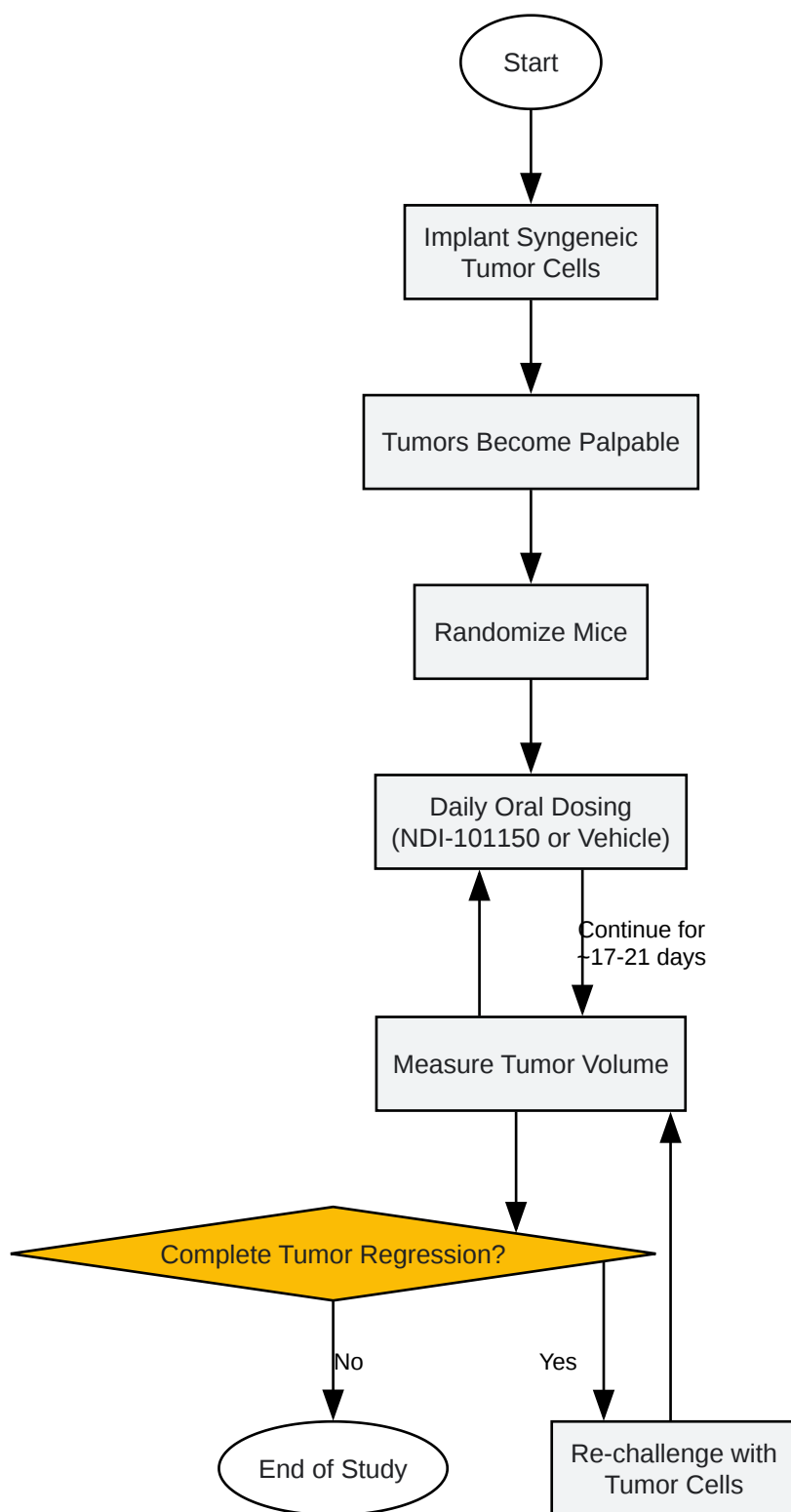
- Cell Line: Use a suitable murine cancer cell line such as CT26 or EMT-6.
- Tumor Implantation: Subcutaneously implant the tumor cells into the flank of immunocompetent syngeneic mice (e.g., BALB/c for CT26 and EMT-6).
- Treatment Initiation: Once tumors become palpable, randomize the mice into treatment and vehicle control groups.
- Dosing: Administer **NDI-101150** orally once daily at a predetermined dose (e.g., 75 mg/kg).
- Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
- Immune Memory Challenge (Optional): For mice that achieve complete tumor regression, re-challenge them with a subcutaneous injection of the same tumor cells in the opposite flank after a rest period (e.g., 7 days) without further treatment and monitor for tumor growth.
- Reference: This protocol is based on the in vivo studies conducted with **NDI-101150**.[\[4\]](#)[\[5\]](#)

Visualizations



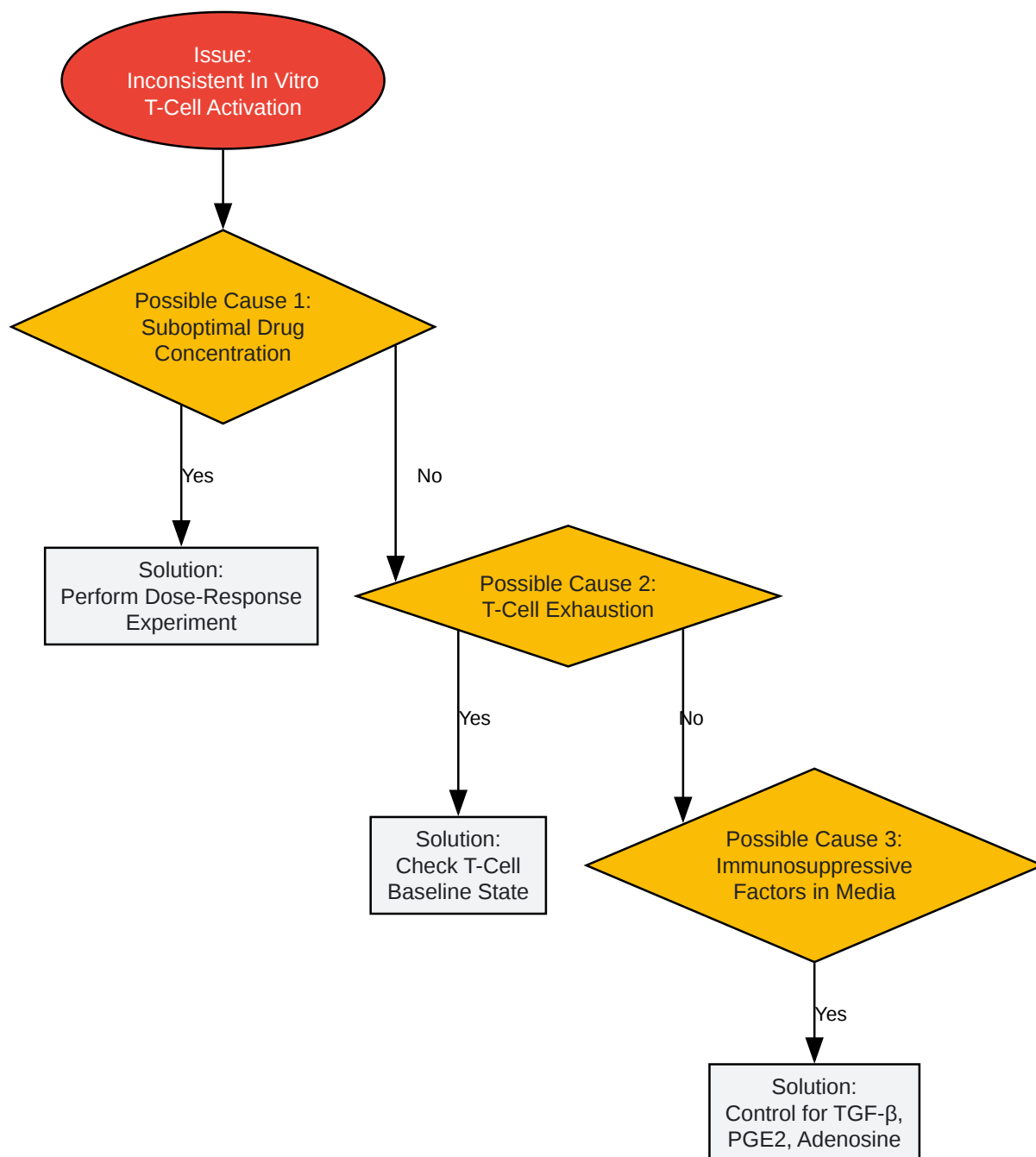
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Caption: **NDI-101150** inhibits HPK1, enhancing immune cell activation.



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Caption: Workflow for in vivo efficacy and immune memory studies.



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Caption: Troubleshooting logic for in vitro T-cell activation assays.

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